

physical properties of 3-Methylbenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbenzofuran-2-carbaldehyde

Cat. No.: B170273

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **3-Methylbenzofuran-2-carbaldehyde**

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Methylbenzofuran-2-carbaldehyde**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

3-Methylbenzofuran-2-carbaldehyde, with the CAS number 1199-07-1, is a benzofuran derivative characterized by a methyl group at the 3-position and an aldehyde group at the 2-position of the furan ring.^{[1][2]} Its molecular formula is C₁₀H₈O₂.^{[1][3]} This compound typically appears as a colorless to pale yellow liquid or solid.^[1] For stability, it is recommended to be stored in an inert atmosphere at 2-8°C.^{[4][5]}

Data Summary

The fundamental physical and chemical properties of **3-Methylbenzofuran-2-carbaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	3-methyl-1-benzofuran-2-carbaldehyde	[2] [3]
CAS Number	1199-07-1	[1] [2]
Molecular Formula	C ₁₀ H ₈ O ₂	[1] [3]
Molecular Weight	160.17 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid/solid	[1]
Purity	Typically ≥95%	[3] [4]
Boiling Point	Estimated around 220°C	[1]
Solubility	Soluble in organic solvents (e.g., ethanol, dichloromethane); poorly soluble in water. [1]	
Storage Temperature	Inert atmosphere, 2-8°C	[4] [5]
SMILES	CC1=C(OC2=CC=CC=C12)C=O	[1] [2]
InChI Key	UBJKHRKGYBTDIA-UHFFFAOYSA-N	[2] [4]

Experimental Protocols

Detailed experimental protocols for the characterization of **3-Methylbenzofuran-2-carbaldehyde** are crucial for reproducible research. The following sections describe generalized methodologies for key analytical techniques.

Synthesis of 3-Methylbenzofuran-2-carbaldehyde

The synthesis of **3-Methylbenzofuran-2-carbaldehyde** can be achieved through a multi-step process, often starting from precursors like 3-chlorobenzofuran-2-carbaldehyde.[\[1\]](#) A general synthetic route may involve:

- Initial Halogenation: Chlorination or bromination of a benzofuran derivative.[1]
- Nucleophilic Substitution: Introduction of the methyl group via nucleophilic substitution.[1]
- Final Oxidation: An oxidation step to form the aldehyde functional group.[1]

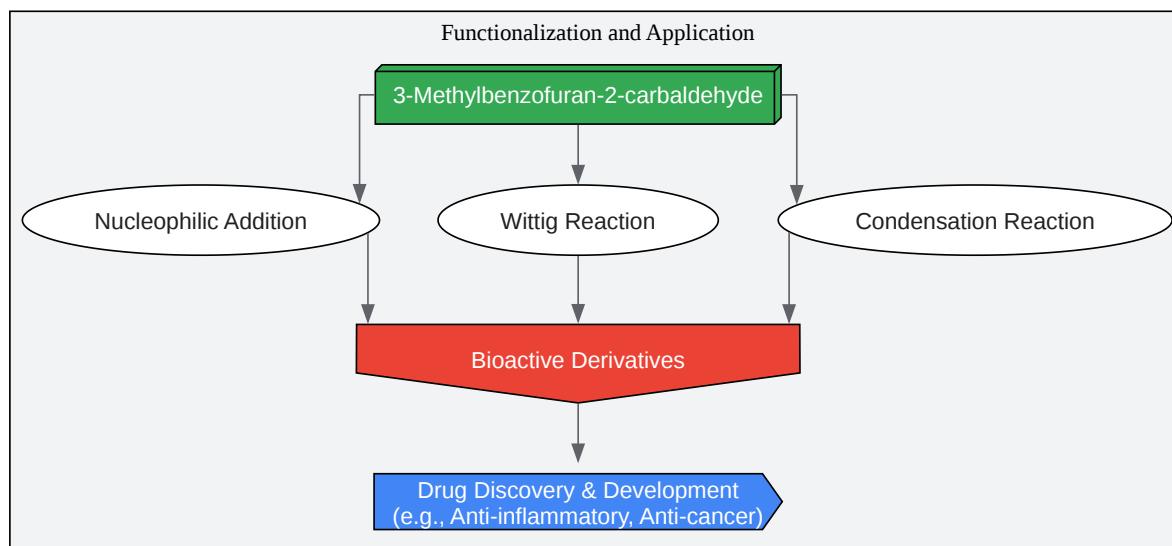
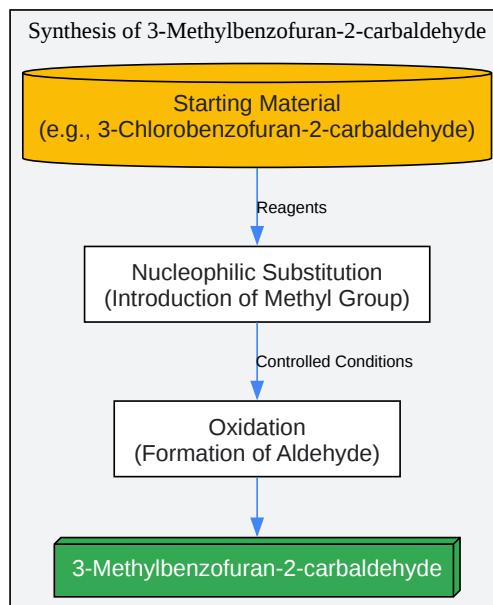
The reactions are typically conducted under controlled temperatures and may require an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions such as oxidation.[1]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of **3-Methylbenzofuran-2-carbaldehyde**.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed structural information.
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, particularly the characteristic aldehyde C=O stretch.[1]

Chemical Reactivity and Applications



The aldehyde group in **3-Methylbenzofuran-2-carbaldehyde** is highly reactive, making it a versatile intermediate in organic synthesis.[1] Key reactions include:

- Nucleophilic Addition: The aldehyde can react with nucleophiles like amines or alcohols.[1]
- Wittig Reaction: This reaction allows for the formation of alkenes.[1]
- Condensation Reactions: It can undergo condensation with other carbonyl compounds to build more complex molecular scaffolds.[1]

These reactions are pivotal for synthesizing derivatives with potential biological activities.[1] In medicinal chemistry, **3-Methylbenzofuran-2-carbaldehyde** serves as a precursor for compounds that may interact with biological targets such as enzymes or receptors, with potential applications in inflammation or cancer research.[1]

Logical Workflow: Synthesis and Functionalization

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of **3-Methylbenzofuran-2-carbaldehyde**, highlighting its role as a key intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow of **3-Methylbenzofuran-2-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Methylbenzofuran-2-carbaldehyde (EVT-313209) | 1199-07-1 [evitachem.com]
- 2. 2-Benzofurancarboxaldehyde, 3-methyl- | C10H8O2 | CID 136938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achemblock.com [achemblock.com]
- 4. 3-Methylbenzofuran-2-carbaldehyde | 1199-07-1 [sigmaaldrich.com]
- 5. 1199-07-1|3-Methylbenzofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [physical properties of 3-Methylbenzofuran-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170273#physical-properties-of-3-methylbenzofuran-2-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com